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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzaldehyde

Cat. No.: B112340

An In-depth Technical Guide to 2-Hydroxy-3-
ilodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-hydroxy-3-iodobenzaldehyde, also known by its synonym 3-
iodosalicylaldehyde. This halogenated aromatic aldehyde is a valuable intermediate in organic
synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical
and materials science applications. Its reactivity, stemming from the aldehyde, hydroxyl, and
iodo functional groups, allows for diverse chemical transformations.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-hydroxy-3-iodobenzaldehyde are
summarized below. These properties are crucial for its handling, application in synthesis, and
analytical characterization.

Identification and Nomenclature
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Property Value

IUPAC Name 2-hydroxy-3-iodobenzaldehyde[1]

3-lodosalicylaldehyde, 3-lodo-2-
Synonyms hydroxybenzaldehyde, Benzaldehyde, 2-
hydroxy-3-iodo-[1][2]

CAS Number 23602-64-4[1]

Molecular Formula C7HsIO2[1]

SMILES C1=CC(=C(C(=C1)I)0)C=0[1]

InChiKey HWJITWWMMHEEAK-UHFFFAOYSA-N[1]

hvsicochemical

Property Value Reference
Molecular Weight 248.02 g/mol [1]
Exact Mass 247.93343 Da [1]
Melting Point 69-71 °C (from Hexane)

Boiling Point 216 °C

Flash Point 84 °C

Density 2.039 g/cm3

Appearance Solid

Solubility Insoluble in water

Topological Polar Surface Area  37.3 A2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)(;untg p : ]
Rotatable Bond Count 1 [1]
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Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and purification of
2-hydroxy-3-iodobenzaldehyde. The following protocols are based on established methods
for the iodination of salicylaldehyde.

Synthesis: lodination of Salicylaldehyde

A common method for the preparation of iodosalicylaldehydes involves the direct electrophilic
iodination of salicylaldehyde. The regioselectivity of the reaction (i.e., the position of iodine
substitution) can be influenced by the reaction conditions.

Materials:

o Salicylaldehyde

» Ethanol or Methanol

» Acetic Acid

e Phosphoric Acid

 lodine (I2)

» Potassium lodate (KIOs) or other suitable oxidizing agent
« Distilled Water

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde in ethanol
or methanol.

 To this solution, add acetic acid and phosphoric acid while stirring.

¢ Introduce the iodinating agent, which can be a mixture of iodine (I2) and an oxidizing agent
like potassium iodate (KIOs), in stoichiometric amounts.
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The reaction mixture is stirred at a controlled temperature. The temperature can influence
the position of iodination.

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is poured into cold water to precipitate the crude
product.

The solid is collected by vacuum filtration and washed with a cold ethanol-water solution to
remove unreacted starting materials and inorganic salts.

Purification: Recrystallization

The crude 2-hydroxy-3-iodobenzaldehyde can be purified by recrystallization to obtain a

product of high purity.

Materials:

Crude 2-hydroxy-3-iodobenzaldehyde

Hexane (or another suitable solvent system)

Procedure:

Dissolve the crude product in a minimum amount of hot hexane.

If there are any insoluble impurities, perform a hot filtration to remove them.

Allow the hot, saturated solution to cool slowly to room temperature.

Further cooling in an ice bath may be necessary to maximize crystal formation.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold hexane to remove any remaining soluble
impurities.

Dry the crystals under vacuum to remove residual solvent. The melting point of the purified
product should be sharp and within the expected range (69-71 °C).
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Spectral Data for Characterization

While specific, detailed spectra for 2-hydroxy-3-iodobenzaldehyde are not readily available in
the cited literature, the following are the expected characteristic signals based on its functional
groups and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the
hydroxyl proton, and the three aromatic protons.

» Aldehydic Proton (-CHO): A singlet is expected in the region of 4 9.8-10.0 ppm.[3]

« Hydroxyl Proton (-OH): A broad singlet is anticipated, typically in the region of 4 5.0-11.0
ppm, and its chemical shift can be concentration-dependent.[3]

« Aromatic Protons (Ar-H): Three signals corresponding to the protons on the benzene ring are
expected in the aromatic region (o 6.5-8.0 ppm). Their multiplicity and coupling constants will
depend on their relative positions.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

e Carbonyl Carbon (C=0): A signal for the aldehydic carbon is expected in the downfield
region, typically around & 190-195 ppm.

e Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbon
bearing the hydroxyl group (C-OH) would appear around & 155-160 ppm, while the carbon
bearing the iodine (C-I) would be shifted upfield. The other aromatic carbons will resonate in
the typical range of & 115-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

o O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600
cm~1[4]
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e C-H Stretch (Aromatic): Absorption bands are expected just above 3000 cm~1.[5]

o C-H Stretch (Aldehydic): Two characteristic weak to medium bands are expected around
2850 cm~t and 2750 cm~1,[5]

e C=0 Stretch (Aldehydic): A strong, sharp absorption band is expected in the range of 1680-
1710 cm~1.[5]

e C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600
cm~* region.[5]

Reactivity and Applications in Drug Development

2-Hydroxy-3-iodobenzaldehyde is a versatile building block in medicinal chemistry. Its utility
primarily lies in its ability to serve as a precursor for the synthesis of Schiff bases and their
corresponding metal complexes, many of which have shown promising biological activities.

Synthesis of Biologically Active Derivatives

The aldehyde functional group readily undergoes condensation reactions with primary amines
to form Schiff bases (imines). The resulting Schiff base ligands, often containing the
salicylaldehyde moiety, are excellent chelating agents for various metal ions. These metal
complexes have been a subject of interest in drug development due to their potential
therapeutic properties.

» Antimicrobial Activity: Schiff bases derived from salicylaldehydes and their metal complexes
have been reported to exhibit significant antibacterial and antifungal activities.[6][7][8][9] The
mechanism of action is often attributed to their ability to chelate essential metal ions in
microbial cells or to interfere with cellular processes.

» Antitumor Activity: Certain metal complexes of salicylaldehyde-derived Schiff bases have
been investigated for their anticancer properties.[10][11][12] These complexes may exert
their cytotoxic effects through various mechanisms, including DNA binding and cleavage,
generation of reactive oxygen species, or inhibition of key enzymes.

The diagram below illustrates the general synthetic pathway from 2-hydroxy-3-
iodobenzaldehyde to potentially bioactive Schiff bases and their metal complexes.
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Caption: Synthetic workflow from 2-hydroxy-3-iodobenzaldehyde to bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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